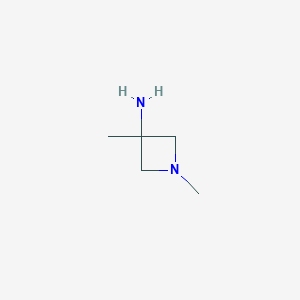

1,3-Dimethylazetidin-3-amine

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines and their derivatives like β-lactams, are crucial scaffolds in the development of biologically active compounds. nih.gov Their importance is underscored by the fact that over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov These structures are prevalent in natural products and serve as versatile building blocks in organic synthesis for creating compounds with a wide array of pharmacological activities, including antibacterial and anticancer properties. researchgate.netresearchgate.net The ability of the nitrogen atom to form hydrogen bonds is a key factor in their biological efficacy. nih.gov

The azetidine (B1206935) ring, in particular, is a valuable component in drug discovery, often used to explore structure-activity relationships and to impart favorable pharmacokinetic properties compared to the more common five- and six-membered nitrogen heterocycles. researchgate.netacs.org The compound 1,3-Dimethylazetidin-3-amine serves as a key intermediate or building block in the synthesis of more complex molecules for research purposes. aksci.comchembk.comacs.org For example, it has been used in the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which were investigated as high-affinity histamine (B1213489) H3 receptor agonists. acs.org

Unique Structural Attributes of Azetidines: Ring Strain and Conformational Dynamics

Azetidines, or azacyclobutanes, are defined by their four-membered saturated ring containing one nitrogen atom. researchgate.net A primary characteristic of this structure is its significant ring-strain energy, which has been determined to be approximately 25.2 kcal/mol. researchgate.netresearchgate.netclockss.org This value is comparable to that of other strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of five- and six-membered rings like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.netresearchgate.net This inherent strain endows the azetidine scaffold with a combination of molecular rigidity and satisfactory stability, making it a privileged structure in drug design. researchgate.netresearchgate.netresearchgate.net

Unlike the planar oxetane (B1205548) ring, the azetidine ring adopts a "puckered" conformation to relieve some of its torsional strain. rsc.org This puckering is a dynamic process, and the ring can undergo inversion between equivalent conformations. rsc.orgaip.org The conformational dynamics can be influenced by substituents on the ring. researchgate.netmdpi.com In the case of 1,3-Dimethylazetidin-3-amine , the presence of two methyl groups—one on the nitrogen (N-1) and one at the C-3 position along with the amine group—influences the ring's puckering and conformational preference. The gem-disubstitution at the C-3 position can lead to broadened signals in NMR spectra due to these conformational dynamics. mdpi.com

Table 1: Physicochemical Properties of 1,3-Dimethylazetidin-3-amine

| Property | Value |

|---|---|

| CAS Number | 1493478-43-5 aksci.com |

| Molecular Formula | C5H12N2 aksci.comuni.lu |

| Molecular Weight | 100.16 g/mol aksci.comachmem.com |

| InChIKey | SRKFECRKKOZICT-UHFFFAOYSA-N uni.lu |

| SMILES | CC1(CN(C1)C)N uni.lu |

Role of Azetidine Scaffolds in Advanced Organic Synthesis and Materials Science Research

The reactivity of azetidines, driven by their ring strain, makes them valuable synthons in organic chemistry. rsc.org They can undergo various transformations, including nucleophilic ring-opening, cycloadditions, and rearrangement reactions, providing access to other acyclic and heterocyclic structures. clockss.orgrsc.org The reduction of β-lactams (azetidin-2-ones) is a common and efficient method for synthesizing substituted azetidines. acs.orgrsc.org The versatility of the azetidine scaffold has led to its use in creating diverse molecular libraries for drug discovery, including fused, bridged, and spirocyclic systems. acs.org

In materials science, azetidine-based structures are being explored for the development of new materials. numberanalytics.com Recent research has demonstrated the synthesis of azetidine-based energetic materials, highlighting their potential as melt-castable explosives and liquid propellant plasticizers. acs.orgresearchgate.net The specific substitution pattern on the azetidine ring can significantly impact the physical properties of these materials. acs.orgbohrium.com Furthermore, azetidines and their derivatives can undergo cationic ring-opening polymerization to create novel polymers. researchgate.net While direct applications of 1,3-Dimethylazetidin-3-amine in materials science are not widely documented, its role as a functionalized building block suggests its potential utility in constructing more complex, tailored molecules for this field. chembk.com Its derivatives have been used in the synthesis of complex organic molecules, indicating its utility as a versatile chemical intermediate.

Table 2: Ring Strain Energies of Various Cyclic Compounds

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | Nitrogen | 26.7 clockss.org |

| Azetidine | 4 | Nitrogen | 25.2 researchgate.netresearchgate.netclockss.org |

| Cyclobutane | 4 | None | 26.4 researchgate.netresearchgate.net |

| Pyrrolidine | 5 | Nitrogen | 5.8 researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(6)3-7(2)4-5/h3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKFECRKKOZICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethylazetidin 3 Amine and Its Analogues

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a significant synthetic challenge. Chemists have developed a variety of methods, ranging from classical cyclization reactions to modern catalytic and photochemical approaches.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational strategy for azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor. Common methods rely on nucleophilic substitution where an amine attacks a carbon bearing a suitable leaving group. nih.gov

Contemporary advancements have introduced more sophisticated catalytic systems. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination enables the formation of functionalized azetidines from readily available amine precursors. rsc.org Another modern approach involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the regioselective aminolysis of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.gov Other strategies include the ring expansion of aziridines and selenium-induced 4-exo-tet cyclization of homoallylamines. acs.org

Table 1: Comparison of Intramolecular Cyclization Strategies for Azetidine Synthesis

| Method | Precursor Type | Catalyst/Reagent | Key Features |

| Classical SN2 Cyclization | γ-Amino halide/sulfonate | Base (e.g., K₂CO₃) | Well-established, relies on good leaving groups. nih.gov |

| Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | High regioselectivity, tolerance of sensitive functional groups. nih.govfrontiersin.org |

| C-H Amination | Amine with accessible γ-C-H bond | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | Direct functionalization of unactivated C-H bonds. rsc.org |

| Reductive Cyclization | γ-Haloalkylimine | NaBH₄ | Forms N-substituted azetidines directly from imine precursors. |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and often stereocontrolled route to the azetidine core by forming two bonds in a single step. The most prominent of these is the [2+2] cycloaddition.

The aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct pathway to functionalized azetidines. rsc.orgresearchgate.net Recent developments have utilized visible-light photocatalysis, employing iridium-based catalysts to promote the reaction between oxime or hydrazone precursors and various alkenes, expanding the scope and operational simplicity of this method. rsc.orgresearchgate.net

Another key method is the Staudinger synthesis , which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. The reaction typically proceeds through a zwitterionic intermediate followed by electrocyclization to form the four-membered ring. mdpi.com Other cycloaddition strategies, including [3+1], [3+2], and [4+2] reactions involving azetine intermediates, have also been developed to access more complex and fused azetidine systems. nih.gov

Table 2: Overview of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Name | Reactants | Conditions | Product Type |

| Aza Paternò–Büchi | Imine + Alkene | UV light or visible light + photocatalyst | Azetidine rsc.orgresearchgate.net |

| Staudinger Synthesis | Ketene + Imine | Thermal | Azetidin-2-one (β-Lactam) mdpi.com |

| [3+2] Cycloaddition | Azetine + Dipolarophile | Thermal | Fused bicyclic azetidine nih.gov |

| [2+2] Cycloaddition | Imine + Alkyne | Lewis Acid or Thermal | Azetine (precursor to azetidine) nih.gov |

Reduction of Azetidinone Precursors

The reduction of β-lactams (azetidin-2-ones), which are readily accessible via methods like the Staudinger synthesis, is a widely used strategy for preparing azetidines. magtech.com.cn The choice of reducing agent is critical to selectively reduce the amide carbonyl without cleaving the strained ring.

Hydroalanes, such as lithium aluminum hydride (LiAlH₄) and alane (AlH₃), are effective reagents for this transformation. acs.org Specifically, diisobutylaluminium hydride (DIBAL-H) and other hydroalanes have been demonstrated to be particularly useful for the clean reduction of azetidin-2-ones to azetidines. acs.org Care must be taken, as overly harsh conditions or less specific reagents can lead to the cleavage of the C2-N1 bond, resulting in the formation of γ-amino alcohols instead of the desired cyclic amine. researchgate.net

Table 3: Reducing Agents for Azetidinone to Azetidine Conversion

| Reducing Agent | Typical Conditions | Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Effective, but can cause ring cleavage. |

| Alane (AlH₃) | THF | Often provides cleaner reduction with less ring-opening. |

| Hydroalanes (e.g., DIBAL-H) | Toluene, low temperature | Specific and effective for selective carbonyl reduction. acs.org |

| Borane (BH₃) | THF | Can be used for selective amide reduction. |

Targeted Synthesis of 1,3-Dimethylazetidin-3-amine

The synthesis of a specifically substituted azetidine like 1,3-Dimethylazetidin-3-amine (denoting a 1-methyl and a 3-methyl group with a primary amine at the C3 position) or its analogues, such as those with a dimethylamino group at C3, requires regioselective functionalization. The two principal retrosynthetic disconnections involve either forming the C3-N bond via nucleophilic substitution or reductive amination.

Nucleophilic Substitution Routes for Dimethylamino-Substituted Azetidines

This approach involves the displacement of a leaving group at the C3 position of a pre-formed azetidine ring by an amine nucleophile. chemrxiv.org The synthesis typically begins with a commercially available precursor like 1-benzhydrylazetidin-3-ol. The hydroxyl group is first converted into a better leaving group, commonly a mesylate or tosylate. Subsequent reaction with a primary or secondary amine, often at elevated temperatures in a polar aprotic solvent like acetonitrile, yields the corresponding 3-aminoazetidine derivative. chemrxiv.org

This method is versatile and has been used to introduce a wide range of amine nucleophiles onto the azetidine scaffold. chemrxiv.org To synthesize an analogue such as N,N,1-trimethylazetidin-3-amine, one could start with 1-methylazetidin-3-ol, convert it to the mesylate, and then perform the substitution with dimethylamine (B145610). The reaction tolerates significant functional group diversity in the amine nucleophile. chemrxiv.org

Table 4: Nucleophilic Substitution with 1-Benzhydrylazetidin-3-yl Methanesulfonate

| Amine Nucleophile | Product | Yield (%) |

| Morpholine (B109124) | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 75 |

| N,N-Diallylamine | N,N-diallyl-1-benzhydrylazetidin-3-amine | 64 |

| Pyrrolidine (B122466) | 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine | 78 |

| Benzylamine | N-Benzyl-1-benzhydrylazetidin-3-amine | 48 |

| 4-(Trifluoromethyl)benzylamine | N-(4-(Trifluoromethyl)benzyl)-1-benzhydrylazetidin-3-amine | 44 |

Data sourced from a detailed study on the synthesis of azetidine-3-amines. chemrxiv.org

Reductive Amination Protocols for Azetidin-3-one (B1332698) Derivatives

Reductive amination is a powerful and direct method for forming C-N bonds, converting a ketone or aldehyde into an amine. wikipedia.org In the context of azetidine synthesis, this protocol involves the reaction of an azetidin-3-one derivative with a primary or secondary amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the desired 3-aminoazetidine. chemrxiv.org

The reaction is typically performed as a one-pot procedure using a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. wikipedia.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity. nih.gov This route is highly efficient for producing a diverse array of 3-aminoazetidine analogues. For instance, reacting an N-protected azetidin-3-one with dimethylamine in the presence of NaBH(OAc)₃ would yield the N,N-dimethylamino substituted azetidine, which can be deprotected if necessary. nih.govnih.gov

To achieve the specific target 1,3-Dimethylazetidin-3-amine, a multi-step approach combining strategies would be necessary. One could envision starting with 1-methylazetidin-3-one, introducing the C3-methyl group via a Grignard reaction to form 1-methyl-3-methylazetidin-3-ol, and then converting the tertiary alcohol to the amine via a substitution protocol (e.g., Mitsunobu reaction or conversion to a leaving group followed by displacement with an azide (B81097) and subsequent reduction).

Table 5: General Protocol for Reductive Amination of Azetidin-3-ones

| Azetidin-3-one Precursor | Amine | Reducing Agent | Product Type |

| N-Boc-azetidin-3-one | R¹R²NH | NaBH(OAc)₃ | N-Boc-3-(R¹R²-amino)azetidine |

| 1-Methylazetidin-3-one | R¹NH₂ | NaBH₃CN | 1-Methyl-3-(R¹-amino)azetidine |

| N-Benzhydrylazetidin-3-one | Ammonia | Catalytic H₂, Pd/C | 3-Amino-1-benzhydrylazetidine |

Formation of Hydrochloride and Dihydrochloride (B599025) Salts

The conversion of amine-containing compounds into their hydrochloride or dihydrochloride salts is a standard procedure in medicinal chemistry and pharmaceutical development. This process is often employed to improve the stability, solubility, and handling of the parent compound. For a molecule like 1,3-Dimethylazetidin-3-amine, which contains two basic nitrogen atoms (the tertiary amine in the ring and the primary exocyclic amine), both mono- and dihydrochloride salts can be formed.

The general principle for the formation of an amine hydrochloride salt involves reacting the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton (H+) from the acid, forming an ammonium (B1175870) salt. In the case of a diamine, this can occur at one or both nitrogen atoms, depending on the stoichiometry of the acid used and the reaction conditions.

A typical laboratory procedure for the preparation of an amine hydrochloride salt involves dissolving the free base in a suitable solvent, such as diethyl ether or dichloromethane. Subsequently, a solution of hydrogen chloride (often in a solvent like diethyl ether or dioxane) is added dropwise to the amine solution. The salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. For the formation of a dihydrochloride salt from a diamine, at least two equivalents of HCl would be used to ensure protonation of both basic centers. The process for deprotection of a protected amine and simultaneous salt formation can also be achieved by treatment with hydrochloric acid. google.com

For instance, the preparation of (methyl-d3)amine hydrochloride involved dissolving the precursor in 6N hydrochloric acid, refluxing, and then cooling to precipitate the product, which was isolated after filtration and concentration. googleapis.com While this specific example is for a simpler amine, the fundamental chemical principle of protonating an amine with HCl to form a stable salt is directly applicable to more complex structures like 1,3-Dimethylazetidin-3-amine.

Advanced Synthetic Strategies for Functionalized Azetidines

The synthesis of functionalized azetidines is a significant area of research due to their presence in biologically active compounds and their utility as versatile building blocks in medicinal chemistry. rsc.orgacs.orgmagtech.com.cn The inherent ring strain of the four-membered ring presents both challenges and unique opportunities for reactivity. rsc.org Advanced strategies have been developed to afford greater control over the substitution patterns and stereochemistry of the azetidine core.

Utility of Azetidine Sulfonyl Fluorides in Divergent Synthesis

Azetidine sulfonyl fluorides (ASFs) have recently emerged as powerful and versatile reagents for the synthesis of a diverse range of 3-substituted azetidines. nih.govacs.org These reagents offer a significant advantage for divergent synthesis, allowing for the creation of numerous analogues from a common intermediate. The utility of ASFs stems from their unique reactivity under mild thermal conditions, where they can undergo a defluorosulfonylation (deFS) reaction. acs.orgresearchgate.net

In this process, the ASF acts as a precursor to a carbocation. Under mild heat (e.g., 60 °C), the sulfonyl fluoride (B91410) group is expelled, generating a reactive intermediate that can be trapped by a wide array of nucleophiles. nih.govnih.gov This allows for the coupling of the azetidine core with various molecular fragments, including amines, heterocycles, and other biologically relevant motifs.

For example, reacting an N-protected azetidine sulfonyl fluoride with morpholine in the presence of a base leads to the formation of a 3-amino-azetidine derivative. nih.gov The protecting group (such as a carbamate, Cbz) can then be readily removed to provide a free secondary amine, which serves as an additional point for further diversification. nih.gov This strategy provides an attractive alternative to other methods for creating 3-substituted azetidines. nih.gov The development of divergent routes to the ASF reagents themselves further enhances their utility in creating libraries of novel compounds for drug discovery. nih.govacs.org

Table 1: Examples of Reactions using Azetidine Sulfonyl Fluorides (ASFs)

| ASF Precursor | Nucleophile | Product | Key Feature | Reference |

| N-Cbz-Azetidine-3-sulfonyl fluoride | Morpholine | N-Cbz-3-(morpholin-4-yl)azetidine | Facile deFS coupling | nih.gov |

| N-Cbz-Azetidine-3-sulfonyl fluoride | Various Amines | Diverse 3-amino-azetidines | Divergent synthesis | nih.gov |

Stereoselective Approaches in Azetidine Synthesis

Controlling the stereochemistry of substituents on the azetidine ring is crucial for modulating the biological activity of these compounds. Consequently, numerous stereoselective synthetic methods have been developed. acs.org These approaches often rely on chiral auxiliaries, asymmetric catalysis, or the use of enantiomerically pure starting materials.

One effective strategy involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. acs.org Depending on the reaction conditions, this method can stereospecifically yield either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols. The stereochemistry of the final product is directly controlled by the configuration of the starting oxirane. acs.org The resulting 2-(hydroxymethyl)azetidines can be further oxidized to provide valuable azetidine-2-carboxylic acids in high yields. acs.org

Another powerful method for accessing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This three-step approach begins with the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide. The subsequent addition of an organometallic reagent followed by intramolecular cyclization affords the N-sulfinyl azetidine with a high degree of diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantioenriched C2-substituted azetidine hydrochloride salt. acs.org This method is notable for its broad scope, allowing for the introduction of aryl, vinyl, allyl, and various alkyl groups at the C2 position. acs.org

A gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other syntheses of azetidin-3-ones. nih.gov The process starts from readily accessible chiral N-propargylsulfonamides and proceeds with high enantiomeric excess (>98% e.e.). nih.gov

Table 2: Comparison of Stereoselective Azetidine Synthesis Methods

| Method | Starting Material | Key Reagent/Catalyst | Product Type | Stereocontrol | Reference |

| Oxirane Cyclization | (2-aminoalkyl)oxirane | Base (e.g., K2CO3) | 2-(hydroxymethyl)azetidine | Substrate-controlled | acs.org |

| Sulfinamide Auxiliary | 3-chloropropanal | Chiral tert-butanesulfinamide | C2-substituted azetidine | Auxiliary-controlled | acs.org |

| Gold Catalysis | N-propargylsulfonamide | Gold catalyst | Azetidin-3-one | Catalyst/Substrate | nih.gov |

Challenges and Innovations in Azetidine Synthetic Chemistry

The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered heterocycle, which is estimated to be up to 104.6 kJ/mol. researchgate.netresearchgate.net This strain can lead to difficulties in ring formation and can promote competing side reactions or ring-opening of the desired product. rsc.orgnih.gov Traditional methods for azetidine synthesis, such as the intramolecular cyclization of 1,3-amino alcohols or haloamines, often suffer from low yields and poor functional group tolerance. researchgate.net

Despite these challenges, remarkable progress has been made in developing innovative synthetic strategies. rsc.orgrsc.org One of the key areas of innovation is the use of photocatalysis. For example, an intermolecular [2+2] photocycloaddition between 2-isoxazoline-3-carboxylates and alkenes, promoted by visible light and an iridium photocatalyst, has been developed to synthesize functionalized azetidines. rsc.org This aza-Paternò–Büchi reaction offers a powerful method for constructing the azetidine ring under mild conditions. rsc.orgresearchgate.net

Another significant innovation is the concept of strain-release chemistry. The use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) allows for the synthesis of a wide range of functionalized azetidines. rsc.org In these reactions, the release of ring strain provides a strong thermodynamic driving force for the formation of the azetidine product. rsc.org This approach has been successfully applied to the synthesis of complex molecules, including the drug cobimetinib. rsc.org

Furthermore, metal-catalyzed reactions have expanded the toolkit for azetidine synthesis. Palladium-catalyzed intramolecular C(sp3)–H amination has been shown to be an effective method for forming the azetidine ring. rsc.org This reaction proceeds via a Pd(IV) intermediate and demonstrates excellent functional group tolerance. rsc.org The development of these and other novel methods continues to address the long-standing challenges in azetidine chemistry, making these valuable motifs more accessible for applications in medicinal chemistry and materials science. researchgate.netbioquicknews.comsciencedaily.com

Chemical Reactivity and Transformation Pathways of 1,3 Dimethylazetidin 3 Amine

Oxidative Transformations

The tertiary azetidine (B1206935) nitrogen, with its available lone pair of electrons, can be readily oxidized to form an N-oxide derivative. In this product, a coordinate covalent bond is formed between the nitrogen and oxygen atoms. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are highly polar, zwitterionic compounds. The formation of N-oxides is a common metabolic pathway for many tertiary amine drugs.

Table 3: Reagents for N-Oxide Formation This table lists common oxidizing agents used to convert the tertiary azetidine nitrogen to an N-oxide.

| Oxidizing Agent | Common Name | Typical Conditions |

|---|---|---|

| H₂O₂ | Hydrogen Peroxide | Aqueous or alcoholic solvent |

| m-CPBA | meta-Chloroperoxybenzoic acid | Chlorinated solvent (e.g., CH₂Cl₂) |

| CH₃CO₃H | Peracetic acid | Acetic acid or ethyl acetate |

While the azetidine ring is generally stable, it can undergo cleavage under specific and often harsh oxidative conditions. The outcome of such reactions is highly dependent on the substrate and the oxidant used. For example, oxidation of 2-alkylideneazetidines with ozone (O₃) has been shown to result in the formation of β-lactams, a process that involves cleavage and rearrangement of the ring system. organic-chemistry.org In other cases, strong oxidation can lead to the cleavage of a substituent attached to the ring, as seen in the oxidative cleavage of a 2-furyl group to yield an azetidine-2-carboxylic acid. rsc.org Direct oxidative cleavage of the C-N bonds of an unsubstituted or alkyl-substituted azetidine ring typically requires potent oxidizing agents and may lead to a mixture of degradation products.

Ring-Opening Reactions

One of the most characteristic features of azetidine chemistry is its propensity to undergo ring-opening reactions, driven by the desire to relieve inherent ring strain. rsc.orgnih.gov These reactions are significantly more facile for azetidines than for their five-membered pyrrolidine (B122466) analogues. rsc.org

The process is typically initiated by activating the ring nitrogen, which converts it into a better leaving group. This can be achieved through two primary pathways:

Acid Catalysis : In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, respectively. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. nih.govclockss.org

Quaternization : As discussed in section 3.1.1, alkylation of the nitrogen to form a quaternary azetidinium salt makes the ring highly susceptible to cleavage. researchgate.netmagtech.com.cn

Once activated, a nucleophile attacks one of the α-carbons (C-2 or C-4), leading to the cleavage of a C-N bond and the formation of a stable, acyclic γ-substituted aminopropane derivative. The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring. magtech.com.cn A wide variety of nucleophiles, including halides, water, alcohols, and thiols, can participate in these reactions. For instance, reaction with acyl chlorides can lead to the formation of γ-chloro amides. acs.org

Table 4: Conditions and Products of Azetidine Ring-Opening Reactions This table summarizes representative conditions that promote the ring-opening of the activated azetidine ring and the resulting product types.

| Activation Method | Nucleophile/Reagent | General Product Type |

|---|---|---|

| Acid Catalysis (e.g., HCl) | Cl⁻ | γ-Chloroamine |

| Quaternization (e.g., CH₃I) | I⁻ | γ-Iodoamine |

| Lewis Acid (e.g., BF₃·OEt₂) | F⁻ (from reagent) | γ-Fluoroamine |

| Acyl Halide (e.g., RCOCl) | Cl⁻ | N-acyl-γ-chloroamine |

Acid-Mediated Hydrolysis Pathways

The hydrolysis of azetidines in an acidic medium is a well-documented transformation pathway driven by the relief of ring strain. nih.gov For 1,3-dimethylazetidin-3-amine, this process is initiated by the protonation of a nitrogen atom. The molecule contains two basic centers: the tertiary amine within the ring (endocyclic) and the primary amine at the C3 position (exocyclic). The initial site of protonation is crucial as it dictates the subsequent steps of the hydrolytic cleavage.

The rate of acid-mediated decomposition is highly sensitive to pH. nih.gov Studies on related N-substituted azetidines have confirmed that more rapid decomposition occurs at lower pH values. nih.gov The key step is the protonation of the azetidine ring nitrogen, which significantly weakens the C-N bonds and activates the ring for nucleophilic attack by water. nih.gov

The general mechanism proceeds as follows:

Protonation: In an acidic solution, the lone pair of electrons on the endocyclic nitrogen atom attacks a proton (H⁺), forming a positively charged azetidinium ion. This step is reversible but crucial for activating the ring.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms adjacent to the protonated nitrogen. This attack leads to the cleavage of a carbon-nitrogen bond and the opening of the four-membered ring.

Deprotonation: The resulting intermediate is then deprotonated to yield the final hydrolysis product, a substituted amino alcohol. For 1,3-dimethylazetidin-3-amine, this would result in the formation of 3-(methylamino)-2-methylpropane-1,3-diol, although the exact product distribution would depend on the regioselectivity of the water attack.

The stability of the azetidine ring under acidic conditions is directly related to the basicity (pKa) of the ring nitrogen. nih.gov Electron-donating groups, such as the N-methyl group in 1,3-dimethylazetidin-3-amine, increase the electron density on the nitrogen, making it more basic and thus more susceptible to protonation. This generally leads to lower stability in acidic environments compared to azetidines with electron-withdrawing N-substituents. nih.gov

Catalytic Hydrogenation and Reductive Ring Scission

Catalytic hydrogenation provides a pathway for the reductive cleavage, or hydrogenolysis, of the azetidine ring. This process typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). acs.org The reaction leads to the scission of the C-N bonds within the ring, resulting in a saturated, open-chain amine.

The general transformation for an N-alkyl azetidine involves the cleavage of one of the C-N bonds and the addition of hydrogen atoms across the cleaved bond. For 1,3-dimethylazetidin-3-amine, complete reductive ring scission would yield 2-methyl-N¹,N³-dimethylpropane-1,3-diamine.

The mechanism of catalytic hydrogenation on a metal surface is complex but generally involves:

Adsorption: Both the azetidine molecule and hydrogen gas are adsorbed onto the surface of the metal catalyst (e.g., palladium).

Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

Ring Cleavage and Hydrogen Transfer: The strained C-N bonds of the azetidine ring are broken, and hydrogen atoms are sequentially transferred from the catalyst surface to the carbon and nitrogen atoms, leading to the formation of the final product.

The conditions for catalytic hydrogenation, such as temperature, pressure, and choice of catalyst, can influence the reaction's outcome and selectivity. nih.govorganicchemistrydata.org In some cases, partial hydrogenation or rearrangement may occur. The substitution pattern on the ring can also affect the ease and regioselectivity of the ring scission.

Influence of Substituent Effects on Azetidine Reactivity

The substituents on the azetidine ring—an N-methyl group, a C3-methyl group, and a C3-amino group—exert significant electronic and steric influences on the reactivity of 1,3-dimethylazetidin-3-amine.

Electronic Effects:

N-Methyl Group: As an electron-donating alkyl group, the N-methyl substituent increases the basicity of the endocyclic nitrogen atom. A higher basicity facilitates protonation, which is the activating step in acid-mediated hydrolysis, thereby potentially increasing the rate of decomposition in acidic media compared to azetidines with N-aryl or N-acyl groups. nih.gov Studies have shown that the pKa of the azetidine nitrogen is a key determinant of its stability under acidic conditions. nih.gov

C3-Amino Group: The primary amino group at the C3 position introduces a second basic site. In an acidic environment, there will be a competition for protonation between the endocyclic tertiary amine and the exocyclic primary amine. The relative basicity of these two groups determines the predominant site of initial protonation, which in turn influences the pathway of acid-catalyzed ring opening. Protonation of the exocyclic amine would likely have a lesser effect on the stability of the ring itself.

Steric Effects:

C3-Methyl and C3-Amino Groups: The presence of two substituents on the same carbon atom (a quaternary C3 center) creates steric hindrance. This steric bulk can influence the approach of a nucleophile (like water in hydrolysis) or the orientation of the molecule on a catalyst surface during hydrogenation. This may affect the regioselectivity of ring-opening, favoring attack at the less hindered C2 position. In reactions involving the formation of carbocation intermediates, steric factors can also influence stability. rsc.org The rigid, four-membered ring structure forces substituents into specific spatial arrangements, making stereoselective functionalization sensitive to these steric effects. nih.gov

The interplay of these substituent effects is summarized in the following table:

| Substituent Group | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Methyl | N1 | Electron-donating (increases basicity of ring N) | Minimal | Potentially increases rate of acid-mediated hydrolysis. |

| Methyl | C3 | Weakly electron-donating | Increases steric hindrance at C3 | May direct nucleophilic attack to C2; may stabilize adjacent carbocation. |

| Amino | C3 | Electron-donating; basic | Increases steric hindrance at C3 | Introduces a competing basic site for protonation. |

The following table presents data on the stability and basicity of various N-substituted azetidines, illustrating the impact of the N-substituent on these key properties.

| Compound | N-Substituent | Azetidine N pKa (Calculated) | Stability (T₁/₂) at pH 1.8 |

| Analogue 1 | 3-Pyridyl | -1.1 | 3.8 h |

| Analogue 2 | 2-Pyridyl | 1.9 | Stable |

| Analogue 4 | Phenyl | 2.9 | 1.1 h |

| Analogue 6 | 4-Cyanophenyl | 0.5 (measured) | 0.2 h |

| (Data sourced from studies on N-aryl azetidines, demonstrating the principle of N-substituent effects on stability and basicity. nih.gov) |

Detailed Spectroscopic and Structural Analysis of 1,3-Dimethylazetidin-3-amine in Preclinical Research

An examination of the advanced analytical techniques used to characterize the molecular structure and conformation of 1,3-Dimethylazetidin-3-amine, a notable compound in contemporary chemical research.

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the diverse heterocyclic scaffolds, the azetidine ring has garnered significant attention. This article focuses on the specific compound 1,3-Dimethylazetidin-3-amine, detailing the application of sophisticated spectroscopic and analytical methods to confirm its structure and understand its conformational properties. The precise characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is critical for establishing a foundational understanding of the molecule's behavior and potential applications.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Conformational Analysis of the Azetidine Ring System

Computational Studies on Ring Pucker and Dihedral Angles

The four-membered ring of azetidine is not planar and exists in a puckered conformation to alleviate torsional strain. This puckering is characterized by the dihedral angle between the C-N-C and C-C-C planes. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this dihedral angle to be approximately 37°. rsc.org The presence of substituents on the azetidine ring, as in 1,3-Dimethylazetidin-3-amine, is expected to influence the degree of ring puckering.

Computational models, such as those employing density functional theory (DFT), are instrumental in predicting the preferred conformation and associated dihedral angles of substituted azetidines. For 1,3-Dimethylazetidin-3-amine, the methyl group at the 1-position and the dimethylamino group at the 3-position will have significant steric and electronic effects on the ring's geometry.

Theoretical calculations would likely explore the energy landscape of different puckered conformations. The substituents can adopt either axial or equatorial positions in the puckered ring, leading to different stereoisomers with varying stabilities. The bulky dimethylamino group at the 3-position would be expected to have a considerable impact on the ring's dihedral angles as it seeks to minimize steric interactions with the other ring atoms and the methyl group at the 1-position.

Table 1: Theoretical Dihedral Angles for Substituted Azetidine Rings This table presents hypothetical data based on general principles of conformational analysis for azetidine derivatives, as specific experimental or computational data for 1,3-Dimethylazetidin-3-amine is not available.

| Dihedral Angle | Parent Azetidine (Experimental) | Hypothetical 1,3-Dimethylazetidin-3-amine (Axial Amino Group) | Hypothetical 1,3-Dimethylazetidin-3-amine (Equatorial Amino Group) |

|---|---|---|---|

| C2-N1-C4-C3 | 37° | 35-40° | 30-35° |

| N1-C2-C3-C4 | -37° | -35-40° | -30-35° |

Theoretical Investigations of Ring Strain and Stability

The azetidine ring is characterized by significant ring strain, which is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions between adjacent hydrogen atoms. The ring-strain energy of the parent azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of other four-membered rings like cyclobutane (B1203170) and is significantly higher than that of five-membered rings such as pyrrolidine (B122466). researchgate.net

Computational methods can be employed to calculate the heat of formation and strain energy of 1,3-Dimethylazetidin-3-amine. By comparing the calculated heat of formation with that of a strain-free reference compound, the strain energy can be quantified. These theoretical studies are crucial for understanding the molecule's reactivity, as the high ring strain is a driving force for ring-opening reactions. nih.gov

Table 2: Comparative Ring Strain Energies of Cyclic Amines This table includes known experimental data for parent cyclic amines to provide context for the theoretical stability of substituted azetidines.

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27 |

| Azetidine | 4 | 25.2 researchgate.net |

| Pyrrolidine | 5 | ~6 |

| Piperidine (B6355638) | 6 | ~0 |

Computational Chemistry and Molecular Modeling for 1,3 Dimethylazetidin 3 Amine Derivatives

Density Functional Theory (DFT) Applications in Azetidine (B1206935) Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of azetidine research, DFT calculations are instrumental in understanding the fundamental properties of these four-membered heterocyclic compounds.

DFT methods are widely employed to determine the most stable three-dimensional conformation (geometry optimization) of azetidine derivatives. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental data. als-journal.com Once the geometry is optimized, further calculations can elucidate the electronic structure.

Key electronic properties derived from DFT include the distribution of electron density, molecular electrostatic potential (ESP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govekb.eg These calculations help in understanding how substituents on the azetidine ring influence its electronic properties and potential interaction sites. nih.gov For instance, the ESP map reveals electropositive and electronegative regions, indicating likely sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Examples of DFT-Calculated Parameters for Azetidine Analogs Note: This table is illustrative and based on typical parameters calculated for heterocyclic compounds in the literature.

| Parameter | Description | Typical Application in Azetidine Research |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and polarizability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial atomic charges calculated for each atom in the molecule. | Provides insight into the charge distribution and reactive sites. nih.gov |

DFT is also a valuable tool for investigating the mechanisms of chemical reactions involving azetidines. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information provides a detailed picture of the reaction pathway, helping to explain observed product distributions, regioselectivity, and stereoselectivity. mdpi.com For complex reactions like cycloadditions, which are common in heterocyclic chemistry, DFT can clarify whether the mechanism is concerted or stepwise and rationalize the energetic favorability of one pathway over another. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for designing new derivatives with improved potency.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. For a series of azetidine derivatives, these descriptors can be categorized as:

Topological: Describing atomic connectivity (e.g., molecular connectivity indices). nih.gov

Thermodynamic: Relating to energy and stability (e.g., total energy, logP). researchgate.net

Steric: Pertaining to the size and shape of the molecule (e.g., molar refractivity, ovality). researchgate.net

Electronic: Quantifying charge distribution and electronic influence.

Once a diverse set of descriptors is generated, statistical techniques like Multiple Linear Regression (MLR) are used to build a model that links a combination of these descriptors to the observed biological activity. chalcogen.ro The goal is to create a statistically robust equation where the activity is a function of the most relevant descriptors. nih.gov The quality and predictive power of the QSAR model are assessed using various validation metrics, such as the correlation coefficient (r²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in Azetidine QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided | Reference |

| Topological | Balaban Index (J) | Describes the branching and connectivity of the molecular skeleton. | nih.gov |

| Topological | Valence Molecular Connectivity Indices (⁰χv, ¹χv) | Encodes information about the size, branching, and heteroatom content. | nih.gov |

| Thermodynamic | LogP | Represents the lipophilicity or hydrophobicity of the molecule. | researchgate.net |

| Thermodynamic | Total Energy | The overall stability of the molecule's conformation. | researchgate.net |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. | researchgate.net |

A validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of novel azetidine derivatives that have not yet been synthesized. ijrar.org By analyzing the QSAR equation, chemists can identify which structural features and physicochemical properties are either beneficial or detrimental to the desired activity. This knowledge directly guides the design of new molecules; for example, if the model indicates that increased lipophilicity enhances activity, new derivatives can be designed with substituents that increase the LogP value. This predictive capability significantly reduces the time and resources required in the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an azetidine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. rjptonline.orgvistas.ac.in It has become a cornerstone of structure-based drug design. researchgate.net

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can predict the binding mode, binding energy, and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site residues. rjptonline.orgnih.gov

In the context of azetidine derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. For instance, different azetidinone derivatives have been docked into the active sites of targets like the Enoyl-acyl carrier protein reductase, epidermal growth factor receptor (EGFR), and monoamine oxidase-A (MAO-A) to rationalize their antitubercular, antiproliferative, or antidepressant activities, respectively. rjptonline.orgrjptonline.orgresearchgate.net The docking scores and predicted interactions provide a structural hypothesis for the observed biological activity and can guide the modification of the azetidine scaffold to improve binding affinity and selectivity. researchgate.netresearchgate.net Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time.

Prediction of Binding Modes and Interaction Points

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, thereby elucidating its binding mode. This technique is instrumental in understanding the key interactions that govern molecular recognition. For derivatives of 1,3-Dimethylazetidin-3-amine, docking studies can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts with the amino acid residues of a target protein.

While specific docking studies on 1,3-Dimethylazetidin-3-amine derivatives are not extensively detailed in the public literature, the principles of such analyses can be inferred from studies on analogous small molecules targeting various receptors. For instance, in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, the binding modes of pyrido[3,4-d]pyrimidine inhibitors were elucidated through X-ray crystallography and molecular modeling. These studies revealed that specific substituents on the core scaffold engage in hydrophobic interactions within a pocket created by the reordering of the enzyme's activation loop ucl.ac.ukacs.org. Similarly, for derivatives of 1,3-Dimethylazetidin-3-amine, computational models would aim to identify how the dimethylazetidine moiety and its substituents orient themselves within a target's active site to maximize favorable interactions.

The prediction of interaction points is a direct output of molecular docking simulations. These simulations can generate a detailed map of the ligand-receptor interactions, as summarized in the following table which conceptualizes the potential interactions for a hypothetical 1,3-Dimethylazetidin-3-amine derivative.

| Interaction Type | Potential Interacting Residues (Hypothetical Target) | Distance (Å) |

| Hydrogen Bond | Asp120, Glu150 | 2.8 - 3.2 |

| Hydrophobic | Val65, Leu89, Ile145 | 3.5 - 4.5 |

| Electrostatic | Lys55 | 4.0 - 5.0 |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for 1,3-Dimethylazetidin-3-amine derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies further complement docking by correlating the chemical structure of compounds with their biological activity. For various series of compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to rationalize the structural requirements for activity nih.gov. These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of new derivatives with improved binding affinity.

Conformational Sampling in Ligand-Target Systems

The flexibility of both the ligand and the target protein is a critical aspect of molecular recognition. Conformational sampling techniques, such as molecular dynamics (MD) simulations, are employed to explore the dynamic nature of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding event than static docking poses.

MD simulations can reveal the stability of the predicted binding mode and identify alternative conformations that may be biologically relevant. For instance, MD simulations performed on human dipeptidyl-peptidase III (hDPP III) in complex with its substrates demonstrated conformational changes in the enzyme that were crucial for its catalytic activity nih.gov. Similarly, for a 1,3-Dimethylazetidin-3-amine derivative bound to its target, MD simulations could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can also highlight flexible regions of the protein that may be important for ligand binding and function.

The results of such simulations can be summarized to provide insights into the dynamics of the system. The following table illustrates the type of data that can be obtained from an MD simulation for a hypothetical complex of a 1,3-Dimethylazetidin-3-amine derivative.

| Simulation Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable binding pose throughout the simulation. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable upon ligand binding. |

| Key Interacting Residue RMSF | Low (<1.0 Å) | Residues crucial for binding are relatively rigid. |

| Flexible Loop RMSF | High (>2.5 Å) | A nearby loop exhibits flexibility, which may be important for ligand entry or exit. |

This table is a hypothetical representation of potential MD simulation results and is not based on published experimental data for 1,3-Dimethylazetidin-3-amine derivatives.

By exploring the conformational landscape of the ligand-target system, researchers can gain a deeper understanding of the binding thermodynamics and kinetics. This information is invaluable for the design of next-generation molecules with optimized pharmacological profiles.

Applications and Advanced Research Directions

1,3-Dimethylazetidin-3-amine as a Versatile Building Block in Organic Synthesis

Azetidines are an important class of four-membered heterocycles utilized in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their reactivity is influenced by considerable ring strain, yet they are significantly more stable than their three-membered aziridine (B145994) counterparts, allowing for easier handling while retaining unique reactivity that can be initiated under specific conditions. rsc.org The presence of two methyl groups and an amine functional group in 1,3-Dimethylazetidin-3-amine further enhances its utility as a versatile synthetic building block. enamine.netnih.gov

The structure of 1,3-Dimethylazetidin-3-amine is well-suited for its role as an intermediate in the synthesis of more complex molecular scaffolds. The primary amine at the C3 position serves as a potent nucleophile, enabling its incorporation into larger molecules through reactions such as acylation, alkylation, and reductive amination. libretexts.orglibretexts.org Furthermore, the strained azetidine (B1206935) ring can undergo selective ring-opening reactions, providing access to highly functionalized acyclic amine derivatives that would be challenging to synthesize through other methods. rsc.orgorganic-chemistry.org This dual reactivity allows for the construction of intricate molecular architectures, including macrocycles and peptidomimetics, where the azetidine core can act as a conformationally restricted surrogate for natural amino acids. rsc.orgresearchgate.netnih.gov The development of modular building blocks that can snap together to form complex 3D molecules is a key goal in modern chemistry, and functionalized azetidines fit this paradigm well. eurekalert.org

Beyond its role as a structural component, 1,3-Dimethylazetidin-3-amine can function as a specialized reagent to facilitate specific chemical transformations. The diamine structure allows it to act as a bidentate base or as a directing group, influencing the regioselectivity or stereoselectivity of a reaction. The primary amine can participate in reactions with carbonyl compounds to form imine derivatives, which are key intermediates in many C-C bond-forming reactions. libretexts.org Its potential as a reagent is highlighted by the diverse reactivity of amines in organic synthesis, including their use in nucleophilic substitution and as catalysts in their own right. libretexts.orgnih.gov

Role in Ligand Design and Coordination Chemistry

The presence of two nitrogen atoms within a constrained framework makes 1,3-Dimethylazetidin-3-amine an excellent candidate for ligand design in coordination chemistry and asymmetric catalysis.

Asymmetric catalysis relies heavily on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. chemrxiv.orgchemrxiv.org Chiral azetidine-derived ligands have been successfully used to induce asymmetry in a variety of transformations, including Henry reactions, Friedel-Crafts alkylations, and Michael-type reactions. birmingham.ac.ukresearchgate.net 1,3-Dimethylazetidin-3-amine possesses a stereocenter at the C3 position. In its enantiopure form, it can serve as a C1-symmetric chiral 1,3-diamine ligand. The two nitrogen atoms are ideally positioned to form a stable five-membered chelate ring upon coordination to a metal center. The rigidity of the azetidine scaffold is a key advantage, as it reduces conformational flexibility, which can lead to enhanced control of the catalytic pocket and higher enantioselectivity. rsc.org This structural motif is analogous to other successful 1,3-diamine ligands used in asymmetric synthesis. chemrxiv.orgnih.gov

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral 1,3-Dimethylazetidin-3-amine

| Reaction Type | Potential Metal Catalyst | Product Type | Reference for Analogy |

| Henry (Nitroaldol) Reaction | Copper (Cu) | Chiral β-Nitro Alcohols | birmingham.ac.ukresearchgate.netbham.ac.uk |

| Friedel-Crafts Alkylation | Various (e.g., Ni, Cu) | Chiral Alkylated Aromatics | birmingham.ac.ukresearchgate.net |

| Michael Addition | Various (e.g., Cu, Ni) | Chiral 1,5-Dicarbonyls | chemrxiv.orgresearchgate.net |

| Aza-Mannich Reaction | Copper (Cu) | Chiral β-Amino Carbonyls | rsc.orgua.es |

| Reductive Amination | Iridium (Ir), Rhodium (Rh) | Chiral Amines | libretexts.org |

Azetidine derivatives have been shown to form stable coordination complexes with a range of Group 10 and other transition metals, including palladium(II), platinum(II), and copper(II). bham.ac.ukfrontiersin.orgnih.govchemrxiv.org The two nitrogen donors in 1,3-Dimethylazetidin-3-amine—the tertiary amine within the ring and the primary amine at the C3 position—can act as a bidentate N,N'-ligand. This chelation is expected to be strong, forming a thermodynamically favored five-membered ring with a coordinated metal ion. nih.gov The steric environment around the metal center, which is critical for catalytic activity and selectivity, would be directly influenced by the two methyl groups on the azetidine ring. nih.gov The resulting metal complexes could find applications in catalysis or as building blocks for more complex supramolecular structures. frontiersin.orgnih.gov

Table 2: Predicted Coordination Properties of 1,3-Dimethylazetidin-3-amine with Various Metals

| Metal Ion | Typical Coordination Geometry | Potential Application | Reference for Analogy |

| Palladium (Pd2+) | Square Planar | Cross-coupling reactions | frontiersin.orgnih.govchemrxiv.org |

| Platinum (Pt2+) | Square Planar | Anticancer agents, Catalysis | bham.ac.uknih.govnih.gov |

| Copper (Cu2+) | Square Planar, Tetrahedral | Lewis acid catalysis, Henry reactions | bham.ac.uknih.gov |

| Rhodium (Rh2+/Rh3+) | Octahedral, Square Planar | C-H activation, Hydrogenation | nih.gov |

| Nickel (Ni2+) | Square Planar, Octahedral | Friedel-Crafts reactions | researchgate.net |

Advanced Materials Science Applications

While the primary applications of functionalized azetidines have been in synthesis and medicinal chemistry, their unique properties also suggest potential uses in advanced materials. The synthesis of densely functionalized azetidines has been explored for the creation of novel energetic materials, where the high nitrogen content and compact structure contribute to high energy density. chemrxiv.org The visible-light-mediated aza Paternò–Büchi reaction has been highlighted as a scalable method to produce such compounds. chemrxiv.org Given its nitrogen-rich structure, 1,3-Dimethylazetidin-3-amine could be investigated as a precursor or additive in this field.

Furthermore, polyamines are fundamental components in a wide range of materials, including resins, coatings, and membranes. The ability of N-activated azetidines to act as monomers in polymerization reactions, driven by strain-release, opens a pathway to novel polyamines and polyamides with unique properties. rsc.org The incorporation of the rigid and chiral 1,3-Dimethylazetidin-3-amine unit into a polymer backbone could impart specific thermal, mechanical, or optical properties to the resulting material.

Polymer Modification and Property Enhancement

Azetidine derivatives are increasingly utilized as monomers and crosslinkers in the polymer industry. researchgate.net The cationic ring-opening polymerization of azetidine and its derivatives is a key method for producing polyamines, such as branched poly(propylenimine) (PPI). rsc.orgacs.org This process can be initiated by various cationic initiators, and studies have shown that reaction conditions like temperature and monomer-to-initiator ratio can be tuned to control the distribution of primary, secondary, and tertiary amine groups within the resulting polymer. acs.orgresearchgate.net

The incorporation of azetidine moieties into polymer structures can significantly enhance their functional properties. For instance, PPI synthesized from azetidine has been investigated for its utility in CO2 capture when impregnated into mesoporous silica, demonstrating the potential of these polymers in environmental applications. acs.org Furthermore, polymers bearing azetidinium groups in their backbone or as pendant substituents exhibit interesting properties. researchgate.netrwth-aachen.de These charged groups can impart antimicrobial characteristics to materials, a field of growing importance for coatings and biomedical devices. rsc.org The synthesis of functional polymers containing azetidinium groups can be achieved by reacting aminotelechelic polymers with reagents like epichlorohydrin, transforming amino groups into the desired four-membered heterocyclic cations. rwth-aachen.de

Precursors for Ionic Liquid Development

The azetidine scaffold serves as a precursor for a novel class of ionic liquids (ILs) based on the azetidinium cation. These ILs leverage the high ring strain energy of the four-membered ring to achieve high performance in specialized applications, such as hypergolic propellants. researchgate.net Research has demonstrated the synthesis of a series of azetidinium-based hypergolic ILs, which were characterized for their physicochemical properties. researchgate.net

A comparative study highlighted the significant role of the azetidine ring's strain in enhancing the energetic properties of these ILs. An azetidinium-based IL exhibited a markedly higher heat of formation and specific impulse compared to its less-strained isomers, underscoring the direct impact of the four-membered ring structure. researchgate.net The properties of these ILs can be tuned by modifying the substituents on the azetidinium cation and by pairing it with different anions. researchgate.net

| Compound | Density (g cm⁻³) | Heat of Formation (kJ g⁻¹) | Specific Impulse (s) | Ignition Delay (ms) |

| Azetidinium IL (9) | 1.01 | 0.78 | 164.8 | 35 |

| Isomer (9a) | 1.00 | 0.41 | 156.5 | 40 |

| Isomer (9b) | 0.99 | 0.36 | 155.3 | 45 |

| Azetidinium IL (12) | 1.05 | 2.17 | 184.5 | 23 |

This table presents a selection of data for synthesized azetidinium-based hypergolic ionic liquids, illustrating the enhanced energetic properties conferred by the strained azetidine ring compared to its isomers. researchgate.net

Investigation of Azetidine Scaffolds in Molecular Probe Design

The rigid and strained nature of the azetidine ring makes it an attractive scaffold in the design of molecular probes and other complex chemical entities. Its incorporation can confer unique structural and photophysical properties.

Design of Non-Natural Amino Acids in Peptidomimetics

Azetidine-based amino acids have emerged as valuable tools in peptide chemistry and drug design. nih.gov They serve as conformationally constrained proline analogues, where the four-membered ring imposes specific dihedral angle preferences on the peptide backbone. nih.gov For example, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small to medium-sized cyclic peptides. researchgate.netnih.gov The inclusion of a 3-AAz residue can significantly improve cyclization yields under standard reaction conditions. researchgate.net

Furthermore, peptides incorporating azetidine-based amino acids often exhibit enhanced stability towards proteolytic degradation compared to their natural counterparts. researchgate.netnih.gov Conformational studies have shown that while proline residues tend to induce β-turns in peptides, the smaller azetidine ring preferentially stabilizes γ-turn-like conformations. researchgate.net This ability to precisely control peptide secondary structure is crucial for designing peptidomimetics with specific biological activities. researchgate.net

Incorporation into Molecular Conjugation Strategies

The 3-aminoazetidine (3-AAz) unit is not only a structural element but also a versatile handle for the late-stage functionalization of complex molecules like macrocyclic peptides. researchgate.netnih.gov This allows for the attachment of various molecular tags, such as dyes or biotin, for use as molecular probes. Two primary strategies have been employed for this purpose:

Chemoselective N-functionalization : The nitrogen atom of the azetidine ring can be selectively deprotected and modified through reactions like acylation or sulfonylation without degrading the strained ring. researchgate.net

Click Chemistry : A "clickable" handle, such as a 2-propynyl carbamate, can be installed on the azetidine nitrogen. This alkyne group can then readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient conjugation of azide-tagged molecules like fluorescent dyes. researchgate.netnih.gov

These strategies enable the production of a diverse range of tagged macrocycles, which are invaluable tools for studying biological processes. researchgate.net

Future Perspectives and Emerging Research Areas

The field of azetidine chemistry is poised for significant growth, driven by the development of novel synthetic methodologies and an expanding range of applications. rsc.orgmedwinpublishers.com Recent breakthroughs in synthetic chemistry, including visible-light-mediated cycloadditions and catalytic C-H amination, are making complex and densely functionalized azetidines more accessible than ever before. rsc.orgsciencedaily.com

Future research is expected to focus on several key areas:

Medicinal Chemistry : The azetidine scaffold is a privileged motif in drug discovery, known to improve pharmacokinetic properties. rsc.orgnih.gov The development of new azetidine-containing compounds as potent and selective inhibitors for various therapeutic targets, such as STAT3 in cancer, is an active area of research. nih.govacs.org

Materials Science : The unique properties of azetidinium-based polymers and ionic liquids will likely be explored for new applications, including advanced coatings, CO2 capture systems, and energetic materials. rsc.orgresearchgate.net

Molecular Probes and Diagnostics : The ability to incorporate azetidines into fluorophores to enhance their photophysical properties, such as brightness and water solubility, opens new avenues for creating superior probes for bioimaging and diagnostics. nih.govresearchgate.netacs.org

Catalysis : The use of chiral, enantiomerically pure azetidines in asymmetric catalysis is an emerging field with the potential to enable new and highly selective chemical transformations. researchgate.net

Q & A

What are the recommended synthetic routes for 1,3-Dimethylazetidin-3-amine, and how can reaction conditions be optimized?

Basic Research Focus

A common approach involves ring-closing strategies, such as the cyclization of β-amino alcohols or reductive amination of ketones. For example, azetidine derivatives can be synthesized via nucleophilic substitution or catalytic hydrogenation . Optimization of yield requires adjusting parameters like temperature, solvent polarity (e.g., using ethanol or THF), and catalyst selection (e.g., palladium or nickel-based catalysts). Computational models, such as machine learning for reaction condition prediction, can enhance efficiency . Purity validation via GC (>98% purity) is critical post-synthesis .

How should researchers address discrepancies in spectral data during structural characterization?

Advanced Research Focus

Discrepancies in NMR, IR, or mass spectrometry data may arise from impurities, tautomerism, or stereochemical variations. Cross-validation using multiple techniques is essential:

- 1H/13C NMR : Confirm proton environments and carbon frameworks.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

- High-resolution MS : Verify molecular formula accuracy.

For unresolved cases, computational tools like DFT simulations can model spectral outcomes and identify likely conformers .

What safety protocols are critical for handling 1,3-Dimethylazetidin-3-amine in laboratory settings?

Basic Research Focus

The compound’s GHS classification (flammable liquid, acute toxicity, skin/eye irritation) mandates:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inflammable cabinets at ≤25°C, away from oxidizers .

Emergency measures include immediate skin washing with soap/water and eye irrigation for 15+ minutes. Spills require neutralization with inert absorbents (e.g., vermiculite) .

What methodologies resolve contradictions in reported biological activity data for azetidine derivatives?

Advanced Research Focus

Contradictory activity data (e.g., enzyme inhibition vs. activation) may stem from assay variability or compound stability. Mitigation strategies include:

- Dose-response curves : Establish consistent EC50/IC50 values across independent trials.

- Metabolic stability assays : Assess degradation in buffer or plasma (e.g., HPLC monitoring) .

- Comparative studies : Replicate protocols from prior work to isolate variables (e.g., cell lines, incubation times) .

How can researchers validate the purity of 1,3-Dimethylazetidin-3-amine, and what analytical standards apply?

Basic Research Focus

Purity assessment requires:

- GC-MS : Quantify organic impurities (retention time matching).

- HPLC : Use C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

Reference standards (e.g., >97.5% HPLC-grade) ensure calibration accuracy . For hygroscopic samples, Karl Fischer titration monitors water content .

What strategies improve enantiomeric purity in chiral azetidine synthesis?

Advanced Research Focus

Enantiocontrol methods include:

- Chiral auxiliaries : Temporarily introduce stereochemical guidance (e.g., Evans oxazolidinones).

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) .

- Kinetic resolution : Enzymatic or chemical separation of racemates.

Analytical chiral HPLC (Chiralpak columns) or polarimetry monitors enantiomeric excess (ee >99%) .

How do solvent and pH influence the stability of 1,3-Dimethylazetidin-3-amine in aqueous solutions?

Advanced Research Focus

Degradation pathways (hydrolysis, oxidation) depend on:

- pH : Stability peaks near neutral conditions (pH 6–8). Acidic/basic conditions accelerate ring-opening.

- Solvent polarity : Aprotic solvents (DMF, acetonitrile) enhance shelf life vs. protic solvents (water, methanol).

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products .

What computational tools aid in predicting the reactivity of 1,3-Dimethylazetidin-3-amine in novel reactions?

Advanced Research Focus

Machine learning platforms (e.g., LabMate.AI ) analyze reaction databases to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.